molecular formula C13H16N2O2S B047444 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide CAS No. 5282-87-1

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide

Cat. No. B047444
CAS RN: 5282-87-1
M. Wt: 264.35 g/mol
InChI Key: YMHNBHIAQPTRBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, etc .

Scientific Research Applications

Metabolic Studies

Dansyl-methylamine is utilized in the quantification of amino acids in biological samples, which is a critical tool for studying metabolism . The method involves chemical derivatization and liquid chromatography-mass spectrometry (LC-MS), providing a simple, rapid, and robust analysis. This technique is particularly useful for understanding metabolic pathways and the role of amino acids in various biological processes.

Fluorescence Spectroscopy

The compound serves as a precursor for fluorescent derivatives used in fluorescence spectroscopy . These derivatives are valuable for studying molecular interactions and dynamics, as well as for imaging applications in biological research. The ability to generate free radicals by oxidation and the subsequent quenching of fluorescence provides insights into redox processes.

Free Radical Research

Dansyl-methylamine derivatives are synthesized to study free radical generation and stability . This research has implications for understanding oxidative stress and its effects on cells and tissues, which is relevant in aging, cancer, and various degenerative diseases.

Chemical Derivatization

In analytical chemistry, Dansyl-methylamine is used for derivatizing amino acids to improve their retention on reverse-phase columns during LC-MS analysis . This process enhances the detection and quantification of amino acids, making it a valuable tool for proteomics and other areas requiring precise amino acid analysis.

Beverage Analysis

The compound is employed in the simultaneous determination of amino acids in beverages . By reacting with primary and secondary amino groups, it yields highly absorbent and fluorescent derivatives, facilitating the analysis of amino acid content in various drinks, which is important for quality control and nutritional studies.

Mechanism of Action

Target of Action

Dansyl-methylamine primarily targets amino acids in biological samples . It is used in the quantification of amino acids, which is a critical tool for studying metabolism .

Mode of Action

Dansyl-methylamine interacts with its targets through a process known as dansylation . In this process, dansyl chloride, a component of dansyl-methylamine, is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products .

Biochemical Pathways

The dansylation process affects the amino acid analysis pathway . The dansylation process improves the retention of amino acids on these columns, thereby enhancing the effectiveness of the amino acid analysis .

Pharmacokinetics

Its use in the quantification of amino acids suggests that it may have significant interactions with biological samples .

Result of Action

The primary result of dansyl-methylamine’s action is the production of dansylated amino acids . These dansylated products are well-retained on reverse-phase columns, making them easier to analyze . This result is crucial for studying metabolism, as it allows for the accurate quantification of amino acids in biological samples .

Action Environment

The action of dansyl-methylamine can be influenced by various environmental factors. For instance, the dansylation reaction is performed at room temperature, suggesting that temperature could impact the efficiency of the reaction . Additionally, the reaction takes place in a sodium carbonate buffer, indicating that pH levels may also play a role in the compound’s action .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties of the compound .

properties

IUPAC Name

5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-14-18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)15(2)3/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHNBHIAQPTRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609193
Record name 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide

CAS RN

5282-87-1
Record name 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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